
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety linked to a quinazoline derivative through a thioether bond. Its chemical structure can be represented as follows:
- Chemical Formula: C13H14N2OS
- Molecular Weight: 250.33 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate that the compound exhibits moderate antibacterial activity.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Klebsiella pneumoniae | 64 |
The compound was found to be particularly effective against Staphylococcus aureus, with a reported MIC of 32 μg/mL, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The National Cancer Institute (NCI) screened this compound against a panel of human tumor cell lines, revealing promising results.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 (μM) |
---|---|
MCF7 (Breast Cancer) | 10 |
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 8 |
The compound showed significant cytotoxicity against HeLa cells with an IC50 value of 8 μM, suggesting it may interfere with cellular processes critical for cancer cell survival .
The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial and cancer cells. Preliminary studies suggest that the compound may inhibit key enzymes involved in DNA replication and repair, leading to cell death .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of quinazoline compounds, including this compound. Researchers observed enhanced biological activity in certain derivatives when compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic efficacy .
Aplicaciones Científicas De Investigación
Anti-Cancer Applications
Quinazoline derivatives, including 1-(Pyrrolidin-1-yl)-2-(quinazolin-4-ylthio)ethanone, have been extensively studied for their anti-cancer properties. Research has shown that these compounds can effectively inhibit various cancer cell lines.
Table 1: Anti-Cancer Activity of Quinazoline Derivatives
Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | Breast (MCF7) | 2.49 | EGFR Inhibition |
2-(4-(6-phenyquinazolin-4-ylamino)phenyl)acetonitrile | Pancreatic | 0.096 | Dual EGFR/HER2 Inhibition |
6-Bromo derivatives | Lung (A549) | Variable | Cytotoxicity through apoptosis |
Research indicates that quinazoline derivatives can serve as effective inhibitors of epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance, the compound N-(benzo[d]thiazol-2-yl)-6-bromo demonstrated high selectivity against EGFR with an IC50 value of 0.096 μM, highlighting its potential as a targeted therapy for breast cancer .
Anti-Tubercular Activity
The compound also exhibits promising anti-tubercular properties. Certain quinazoline derivatives have been identified as effective against Mycobacterium tuberculosis.
Table 2: Anti-Tubercular Activity of Quinazoline Derivatives
Compound Name | MIC (μg/mL) | Target |
---|---|---|
Compound A | 0.78 | DprE1 Inhibition |
Compound B | 12.5 | Cell Wall Synthesis |
In a study evaluating various quinazoline derivatives, some were found to have minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against M. tuberculosis, indicating strong potential for development into new anti-tubercular agents .
Anti-Inflammatory Properties
Quinazoline compounds have also been explored for their anti-inflammatory effects. They demonstrate the ability to modulate inflammatory pathways effectively.
Table 3: Anti-Inflammatory Activity of Quinazoline Derivatives
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound C | <50 | NF-kB Pathway Inhibition |
Compound D | <30 | MAPK Pathway Modulation |
Research has shown that certain quinazoline derivatives can inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. Compounds exhibiting IC50 values below 50 μM are considered promising candidates for further development as anti-inflammatory drugs .
Anti-Diabetic Applications
In addition to its other applications, the compound has shown potential in treating diabetes by inhibiting key enzymes involved in glucose metabolism.
Table 4: Anti-Diabetic Activity of Quinazoline Derivatives
Compound Name | Enzyme Target | Inhibition Activity |
---|---|---|
Compound E | Alpha-amylase | High |
Compound F | Alpha-glucosidase | Moderate |
Studies indicate that certain derivatives can inhibit alpha-amylase and alpha-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing glucose absorption and controlling blood sugar levels .
Case Studies and Research Findings
Numerous studies have documented the efficacy of quinazoline derivatives in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that a series of synthesized quinazolines showed significant cytotoxicity against multiple cancer cell lines, with particular focus on their mechanism involving EGFR inhibition .
- Tuberculosis : Research highlighted the development of novel quinazoline-based compounds that effectively inhibited M. tuberculosis growth, suggesting a new avenue for tuberculosis treatment .
- Inflammation : A recent investigation into quinazolines revealed their ability to modulate inflammatory pathways, providing insights into their use as potential anti-inflammatory agents .
- Diabetes Management : The inhibition of carbohydrate-digesting enzymes by certain quinazolines has been linked to improved glycemic control in diabetic models, suggesting their utility in diabetes management .
Propiedades
IUPAC Name |
1-pyrrolidin-1-yl-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-13(17-7-3-4-8-17)9-19-14-11-5-1-2-6-12(11)15-10-16-14/h1-2,5-6,10H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTUOMSJQFFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.